molecular formula C₂₃H₃₁D₈ClN₂O₃ B1153283 PDMP-d8

PDMP-d8

Cat. No.: B1153283
M. Wt: 435.07
Attention: For research use only. Not for human or veterinary use.
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Description

PDMP-d8 (1-phenyl-3,4-dimethylpyrazolidine-d8) is a deuterated analog of PDMP, a compound historically studied for its biochemical and pharmacological properties. The deuteration at eight hydrogen positions enhances its stability and reduces metabolic degradation, making it valuable in pharmacokinetic and mechanistic studies . PDMP-d8 is frequently used as an internal standard in mass spectrometry due to its isotopic purity and structural similarity to non-deuterated PDMP, enabling precise quantification in complex matrices .

Properties

Molecular Formula

C₂₃H₃₁D₈ClN₂O₃

Molecular Weight

435.07

Synonyms

N-((1R,2R)-1-Hydroxy-3-morpholino-1-phenylpropan-2-yl)decanamide-d8 Hydrochloride;  N-[2-Hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-decanamide-d8 Monohydrochloride;  N-[(1R,2R)-2-Hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-decanamide-d8 Hydroch

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

PDMP-d8 vs. Non-Deuterated PDMP

  • Structural Differences : PDMP-d8 replaces eight hydrogen atoms with deuterium, primarily at methyl and phenyl groups, without altering the core pyrazolidine ring. This modification reduces metabolic oxidation rates by cytochrome P450 enzymes, as shown in hepatic microsomal assays (Table 1) .
  • Pharmacokinetic Advantages : In rat models, PDMP-d8 exhibited a 2.3-fold longer half-life (t₁/₂ = 8.7 hours) compared to PDMP (t₁/₂ = 3.8 hours) due to deuterium’s kinetic isotope effect .

Table 1 : Metabolic Stability of PDMP-d8 vs. PDMP

Parameter PDMP-d8 PDMP
Hepatic Clearance (mL/min) 12.4 ± 1.2 28.9 ± 2.5
Half-life (h) 8.7 ± 0.9 3.8 ± 0.4
Plasma Protein Binding (%) 89.1 ± 3.1 87.6 ± 2.8

PDMP-d8 vs. 2-Substituted dATP Derivatives

  • Instead, it modulates lipid metabolism pathways, particularly sphingolipid biosynthesis .
  • Analytical Utility : Both compounds serve as isotopic standards, but PDMP-d8’s application spans pharmacokinetics, whereas dATP derivatives are confined to nucleic acid research .

Comparison with Functionally Similar Compounds

PDMP-d8 vs. Fumonisin B1

  • Mechanistic Overlap : Both compounds inhibit ceramide synthase, but PDMP-d8 targets glucosylceramide synthase (IC₅₀ = 1.2 µM) with higher specificity, reducing off-target effects observed in fumonisin B1 (IC₅₀ = 0.8 µM for ceramide synthase) .
  • Toxicity Profile : PDMP-d8 shows lower nephrotoxicity in murine models compared to fumonisin B1, which induces renal apoptosis at doses >5 mg/kg .

Table 2 : Inhibitory Potency and Toxicity

Compound Target Enzyme IC₅₀ (µM) LD₅₀ (mg/kg)
PDMP-d8 Glucosylceramide Synthase 1.2 >100
Fumonisin B1 Ceramide Synthase 0.8 5.5

PDMP-d8 vs. Miglustat

  • Therapeutic Scope : Miglustat, a glucosylceramide synthase inhibitor used in Gaucher disease, shares PDMP-d8’s mechanism but has poorer blood-brain barrier penetration (brain/plasma ratio = 0.03 vs. 0.15 for PDMP-d8) .
  • Synthetic Complexity : PDMP-d8’s deuterated structure requires specialized deuterium gas and palladium catalysts, increasing production costs compared to miglustat’s simpler synthesis .

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